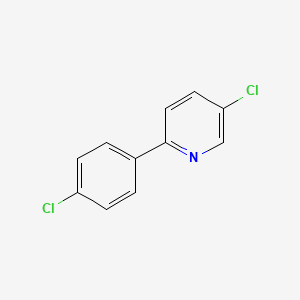
5-Chloro-2-(4-chlorophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氯-2-(4-氯苯基)吡啶: 是一种属于吡啶衍生物类的有机化合物。吡啶衍生物因其在制药、农用化学品和材料科学中的广泛应用而闻名。该化合物的特点是在 5 位被氯原子取代的吡啶环以及在 2 位被 4-氯苯基取代的吡啶环。
准备方法
合成路线和反应条件: 5-氯-2-(4-氯苯基)吡啶的合成可以通过多种合成路线实现。一种常见的方法涉及 Suzuki-Miyaura 交叉偶联反应,这是一种广泛使用的过渡金属催化的碳-碳键形成反应。 该反应通常涉及在钯催化剂和碱的存在下,卤代吡啶衍生物与硼酸或酯的偶联 .
工业生产方法: 在工业环境中,5-氯-2-(4-氯苯基)吡啶的生产可能涉及大规模的 Suzuki-Miyaura 交叉偶联反应。反应条件经过优化,以确保产物的产率高和纯度高。 使用高效的催化剂和试剂,以及适当的反应条件,对于成功地工业生产这种化合物至关重要 .
化学反应分析
反应类型: 5-氯-2-(4-氯苯基)吡啶会发生各种化学反应,包括:
取代反应: 化合物中的氯原子可以通过亲核取代反应被其他官能团取代。
氧化和还原反应: 该化合物可以在适当的条件下发生氧化和还原反应。
常见试剂和条件:
取代反应: 常见的试剂包括胺、硫醇和醇盐等亲核试剂。反应通常在二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等极性溶剂中,在升高的温度下进行。
氧化和还原反应: 可以在受控条件下使用高锰酸钾 (KMnO4) 等氧化剂或硼氢化钠 (NaBH4) 等还原剂。
形成的主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可以产生各种取代的吡啶衍生物,而氧化和还原反应可以导致形成不同的氧化或还原产物 .
科学研究应用
化学: 5-氯-2-(4-氯苯基)吡啶被用作合成更复杂有机分子的构建模块。 它作为各种药物和农用化学品的制备中的中间体 .
生物学和医学: 在生物学和医学研究中,这种化合物因其潜在的治疗特性而被研究。 它可用于开发针对特定生物途径或疾病的新药 .
工业: 在工业领域,5-氯-2-(4-氯苯基)吡啶用于生产特种化学品和材料。 它独特的化学性质使其在各种应用中具有价值,包括先进材料和涂层的开发 .
作用机制
5-氯-2-(4-氯苯基)吡啶的作用机制取决于其具体应用。在药物化学中,该化合物可能与酶、受体或离子通道等分子靶标相互作用。与这些靶标的相互作用可以调节生物途径,从而导致治疗效果。 所涉及的精确分子靶标和途径因化合物的具体背景和应用而异 .
相似化合物的比较
类似化合物:
2-氯-5-(氯甲基)吡啶: 该化合物在结构上相似,但具有氯甲基而不是 4-氯苯基.
5-氯-2-羟基吡啶: 该化合物在 2 位具有羟基而不是 4-氯苯基.
独特性: 5-氯-2-(4-氯苯基)吡啶因吡啶环上同时存在氯原子和 4-氯苯基而独一无二。 这种特殊的取代模式赋予了独特的化学和物理性质,使其在研究和工业中的各种应用中具有价值 .
生物活性
5-Chloro-2-(4-chlorophenyl)pyridine is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms and a pyridine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C11H8Cl2N
- Chlorine Atoms : 2
- Functional Groups : Chlorinated and nitrogen-containing groups
The presence of multiple chlorine atoms enhances the compound's reactivity and biological activity compared to its analogs, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's structure contributes to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
| Compound | Chlorine Atoms | Biological Activity |
|---|---|---|
| This compound | 2 | Antimicrobial, anticancer |
| 2-(4-Chlorophenyl)pyridine | 1 | Moderate |
| 5-Bromo-2-(4-chlorophenyl)pyridine | 1 | Antimicrobial |
| 5-Fluoro-2-(4-chlorophenyl)pyridine | 1 | Anticancer |
This table highlights the comparative biological activities of related compounds, illustrating the enhanced activity of this compound due to its unique structure.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising results in anticancer studies. It has been evaluated against various cancer cell lines, revealing cytotoxic effects that suggest its potential as an anticancer agent.
Recent studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation effectively. For instance, derivatives of pyridine have been shown to target specific pathways involved in cancer cell survival and proliferation, leading to apoptosis in malignant cells .
Case Studies and Research Findings
- Anticancer Efficacy : In a study evaluating several pyridine derivatives, this compound was found to exhibit significant cytotoxicity against multiple cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity .
- Mechanism of Action : Investigations into the mechanism of action revealed that the compound may induce apoptosis through mitochondrial pathways and inhibit key signaling molecules involved in cell survival .
- Comparative Analysis : A comparative study highlighted that while other halogenated pyridines exhibited moderate activity, the presence of two chlorines in this compound significantly enhanced its potency against cancer cells.
属性
分子式 |
C11H7Cl2N |
|---|---|
分子量 |
224.08 g/mol |
IUPAC 名称 |
5-chloro-2-(4-chlorophenyl)pyridine |
InChI |
InChI=1S/C11H7Cl2N/c12-9-3-1-8(2-4-9)11-6-5-10(13)7-14-11/h1-7H |
InChI 键 |
HSYWCZSYFQLUOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















